An In-depth Technical Guide to 1,3-Didocosahexaenoyl Glycerol
An In-depth Technical Guide to 1,3-Didocosahexaenoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Didocosahexaenoyl glycerol (B35011) (1,3-DHA-G) is a structured diacylglycerol (DAG) composed of a glycerol backbone esterified with two molecules of docosahexaenoic acid (DHA) at the sn-1 and sn-3 positions. As a carrier of the essential omega-3 fatty acid DHA, 1,3-DHA-G is a molecule of significant interest in the fields of nutritional science, pharmacology, and drug development. Its unique structure influences its metabolic fate and biological activity, distinguishing it from free DHA or DHA-containing triglycerides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, metabolism, and biological activities of 1,3-DHA-G, with a focus on its potential as a modulator of cellular signaling pathways. Detailed experimental protocols for its synthesis and analysis are also provided to facilitate further research and development.
Core Chemical and Physical Properties
1,3-Didocosahexaenoyl glycerol is a lipid molecule characterized by a high degree of unsaturation due to the presence of two DHA acyl chains. While specific experimental data for the pure compound is limited, its properties can be inferred from its constituent parts and general characteristics of diacylglycerols.
| Property | Value | Source |
| Chemical Formula | C47H68O5 | N/A |
| Molecular Weight | 713.0 g/mol | N/A |
| CAS Number | 140670-42-4 | N/A |
| Appearance | Expected to be a viscous oil at room temperature | Inferred |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and DMSO. Limited solubility in aqueous media. | Inferred |
| pKa | Not applicable | N/A |
Synthesis of 1,3-Didocosahexaenoyl Glycerol
The synthesis of 1,3-Didocosahexaenoyl glycerol is typically achieved through enzymatic processes that offer high specificity and yield, minimizing the formation of unwanted byproducts. The most common approach involves the esterification of glycerol with DHA or the glycerolysis of DHA-rich oils.
Experimental Protocol: Enzymatic Esterification of Glycerol with DHA
This protocol describes a laboratory-scale synthesis of 1,3-DHA-G using a 1,3-specific lipase (B570770).
Materials:
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Glycerol (anhydrous)
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Docosahexaenoic acid (DHA), high purity
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Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus)
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Molecular sieves (3Å)
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2-Methyl-2-butanol (tert-amyl alcohol) or another suitable solvent
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Silica (B1680970) gel for column chromatography
Procedure:
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Reactant Preparation: In a round-bottom flask, dissolve glycerol and a 2.5 molar excess of DHA in a minimal amount of 2-methyl-2-butanol. The use of a solvent is optional but can improve mixing.
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Dehydration: Add activated molecular sieves to the reaction mixture to remove any residual water, which can inhibit the lipase and promote side reactions.
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Enzymatic Reaction: Add the immobilized 1,3-specific lipase to the mixture (typically 5-10% by weight of the total substrates).
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Incubation: The reaction is carried out at a controlled temperature (typically 40-60°C) with constant stirring under a vacuum or nitrogen atmosphere to remove water produced during the esterification. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Reaction Termination: Once the desired conversion is achieved (typically after 24-48 hours), terminate the reaction by filtering off the immobilized enzyme.
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Purification: The product mixture is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate (B1210297) is typically used to separate 1,3-DHA-G from unreacted starting materials, monoacylglycerols, and triglycerides.
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Characterization: The purity and identity of the final product are confirmed using HPLC-MS and NMR spectroscopy.
Synthesis and Purification Workflow
Caption: Workflow for the enzymatic synthesis and purification of 1,3-Didocosahexaenoyl glycerol.
Analytical Characterization
Accurate characterization of 1,3-Didocosahexaenoyl glycerol is crucial for its use in research and development. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for both qualitative and quantitative analysis.
Experimental Protocol: HPLC-MS Analysis
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) system
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Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
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Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase:
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A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
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B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Gradient Program:
A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more nonpolar lipids.
MS Parameters (Positive ESI mode):
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Capillary Voltage: 3.5 kV
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Source Temperature: 150°C
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Desolvation Temperature: 350°C
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Cone Gas Flow: 50 L/hr
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Desolvation Gas Flow: 600 L/hr
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Collision Energy: Varies depending on the instrument and the desired fragmentation (typically 20-40 eV for MS/MS)
Data Acquisition:
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Full scan mode to identify the molecular ion ([M+NH4]+ or [M+Na]+).
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Product ion scan (MS/MS) of the precursor ion to confirm the identity by observing the loss of the DHA acyl chains.
Analytical Workflow Diagram
Caption: A typical experimental workflow for the analysis of 1,3-Didocosahexaenoyl glycerol by HPLC-MS.
Metabolism and Biological Activities
The metabolic fate of 1,3-Didocosahexaenoyl glycerol is expected to follow the general pathways of diacylglycerol metabolism. Upon ingestion, it is likely hydrolyzed by lipases in the gastrointestinal tract to glycerol and free DHA, which are then absorbed. Intracellularly, 1,3-DHA-G can be a substrate for various enzymes, leading to the synthesis of other important lipids or its degradation.
Potential Metabolic Pathways
Caption: Postulated metabolic pathways of 1,3-Didocosahexaenoyl glycerol.
Biological Activities and Signaling
Diacylglycerols are well-established second messengers in cellular signaling, most notably through their activation of Protein Kinase C (PKC). The specific stereochemistry and fatty acid composition of the DAG molecule can influence which PKC isozymes are activated and the downstream cellular responses.
PKC Activation:
1,3-diacylglycerols are generally not considered direct activators of PKC, as the enzyme typically recognizes the sn-1,2-diacylglycerol isomer. However, acyl chain migration can occur in vivo, potentially converting the 1,3-isomer to the active 1,2-isomer. Furthermore, the release of free DHA from 1,3-DHA-G can have profound biological effects. DHA itself can modulate membrane fluidity, influence the activity of membrane-bound proteins, and serve as a precursor to potent anti-inflammatory lipid mediators.
Quantitative Data on PKC Activation by DHA-containing DAGs:
While specific data for 1,3-DHA-G is scarce, studies on sn-1,2-diacylglycerols containing DHA provide valuable insights.
| PKC Isozyme | Activating DAG Species | Observation |
| PKCγ | 1-stearoyl-2-docosahexaenoyl-sn-glycerol | Moderate preference for activation at low concentrations (2 mmol%).[1] |
| PKCδ | 1-stearoyl-2-docosahexaenoyl-sn-glycerol | Moderate preference for activation.[1] |
| PKCθ | 1-stearoyl-2-docosahexaenoyl-sn-glycerol | Strong preference for activation at low concentrations (2 and 20 mmol%).[1] |
Diacylglycerol-PKC Signaling Pathway
Caption: General signaling pathway of diacylglycerol-mediated Protein Kinase C activation.
Conclusion and Future Directions
1,3-Didocosahexaenoyl glycerol is a promising molecule for the delivery of DHA and for modulating cellular processes. Its unique structure warrants further investigation to fully elucidate its metabolic fate and specific biological activities. Future research should focus on:
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Detailed Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of 1,3-DHA-G compared to other forms of DHA.
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Specific Biological Effects: Investigating its effects on various cell types, particularly in the context of inflammation, neurological function, and metabolic diseases.
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Clinical Trials: Evaluating the efficacy and safety of 1,3-DHA-G in human studies for various health applications.
The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, paving the way for new discoveries and applications of this important structured lipid.
